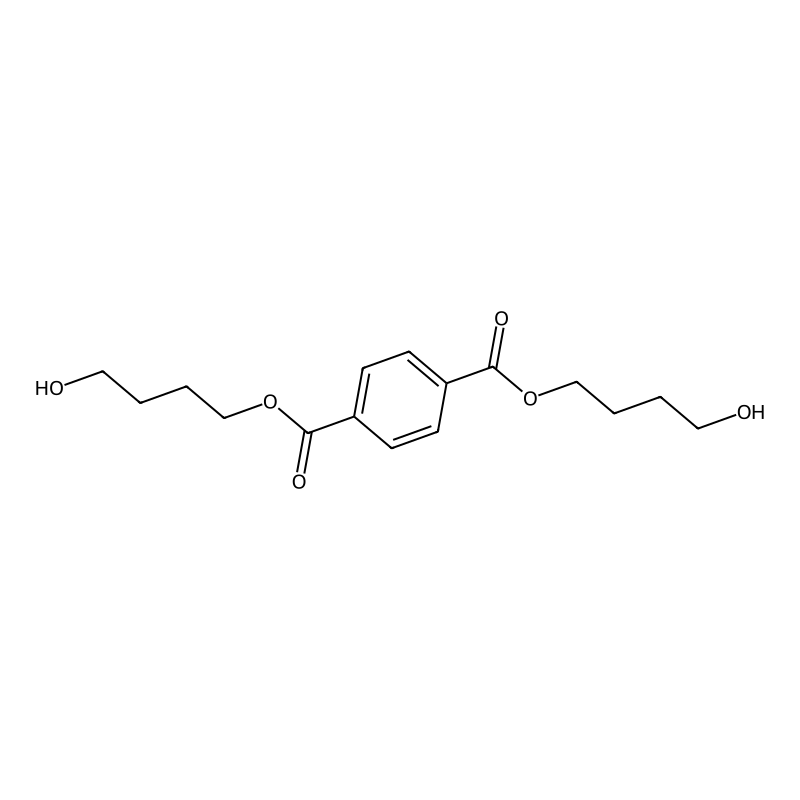

Bis(4-hydroxybutyl) terephthalate

Content Navigation

Starting from crude TPA/BDO mixtures for PBT synthesis inevitably triggers THF formation, disrupting monomer stoichiometry. Purified BHBT eliminates this pre-polycondensation liability.

- Bypasses acid-catalyzed BDO cyclization, preventing THF byproduct and VOC issues.

- Enables direct vacuum polycondensation with precise 1:1 monomer ratio, delivering high-molecular-weight PBT rapidly.

- Serves as a certified analytical standard for PBT depolymerization quantification.

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Purity

Package Size

Bis(4-hydroxybutyl) terephthalate (CAS 23358-95-4) is a highly purified diester monomer comprising a central terephthalate core flanked by two 4-carbon diol chains. Primarily recognized as the direct precursor for polybutylene terephthalate (PBT), BHBT is utilized in advanced materials research and industrial polymer synthesis to achieve precise stoichiometric control. Unlike crude mixtures of terephthalic acid (TPA) and 1,4-butanediol (BDO), isolated BHBT offers a well-defined molecular weight (310.34 g/mol) and melting point (~94 °C), making it a critical procurement choice for synthesizing high-molecular-weight specialty polyesters, acting as an aromatic chain extender in polyurethanes, and serving as a quantitative analytical standard for PBT depolymerization and chemical recycling workflows [1].

Research Fit

Attempting to substitute purified BHBT with a generic, unreacted mixture of terephthalic acid (TPA) or dimethyl terephthalate (DMT) and 1,4-butanediol (BDO) introduces severe process liabilities. During direct esterification, the acidic conditions and high temperatures required to drive the reaction cause a significant fraction of BDO to undergo an undesirable side-reaction: acid-catalyzed cyclization into tetrahydrofuran (THF)[1]. This side reaction consumes stoichiometric BDO, throws off the critical 1:1 monomer ratio, and necessitates the constant addition of excess BDO, complicating purification and increasing volatile organic compound (VOC) management. Procuring pre-synthesized, purified BHBT entirely bypasses this initial esterification step. It allows direct entry into the polycondensation phase under vacuum, eliminating THF generation, preventing water or methanol byproducts from stalling chain growth, and ensuring the exact stoichiometry required for rapid, high-molecular-weight polymer formation [2].

Substitution Risk

References

- [1] O. A. Oyetunji et al., "Recent advances in chemical upcycling of plastic waste: microwave-assisted heating and heterogeneous catalysis," RSC Advances, 2025, 15, 6120-6145.

- [2] J. M. C. Cowie et al., "Syntheses, Characterizations, and Structures of a New Series of Aliphatic−Aromatic Polyesters. 1. The Poly(tetramethylene terephthalate dicarboxylates)," Macromolecules, 1998, 31, 18, 6081–6086.

Polycondensation Kinetics: BHBT vs. BHET Reactivity

In comparative copolycondensation studies utilizing titanium tetrabutoxide catalysts at 260–280 °C, BHBT demonstrates significantly higher self-polycondensation rate constants (k11) compared to its 2-carbon analog, bis(2-hydroxyethyl) terephthalate (BHET, k22). The longer, more flexible butanediol segments in BHBT reduce steric hindrance and increase the reactivity ratio, driving faster polymer chain growth [1].

| Evidence Dimension | Monomer reactivity ratio in polycondensation |

| Target Compound Data | BHBT (k11): Higher self-polycondensation rate constant |

| Comparator Or Baseline | BHET (k22): Lower self-polycondensation rate constant |

| Quantified Difference | BHBT exhibits a substantially larger reactivity ratio (k11 >> k22), decreasing the required polymerization time. |

| Conditions | Copolycondensation at 260–280 °C with titanium tetrabutoxide catalyst |

Buyers engineering rapid-curing resins or specialty copolyesters must select BHBT over BHET to achieve faster polymerization kinetics and higher throughput.

Thermal Stability in Polyurethane Chain Extension

When utilized as a macro-diol chain extender in the synthesis of aromatic-based polyurethane elastomers (PUEs), BHBT imparts superior thermal resistance compared to standard aliphatic diols. Thermogravimetric analysis of BHBT-extended polyurethanes indicates that the rigid terephthalate core delays the onset of severe thermal degradation to approximately 400 °C, with complete degradation occurring around 440 °C [1]. Furthermore, BHBT-extended PUEs exhibit higher tensile strength and hardness than strictly aliphatic baselines [2].

| Evidence Dimension | Thermal degradation onset and mechanical hardness |

| Target Compound Data | BHBT-extended PUEs: Degradation onset ~400 °C |

| Comparator Or Baseline | Aliphatic BDO-extended PUEs: Lower thermal stability and tensile strength |

| Quantified Difference | Incorporating BHBT increases the thermal degradation threshold to 400 °C and enhances the rigidity of the elastomer network. |

| Conditions | Polyurethane elastomer synthesis using BHBT vs aliphatic diols as chain extenders |

Procuring BHBT as a chain extender allows formulators to upgrade standard polyurethanes into high-temperature resistant, structural elastomers.

Chemical Recycling Yield and Reference Purity

In advanced chemical recycling workflows, BHBT serves as the primary high-value monomer recovered from PBT depolymerization. Catalytic glycolysis of PBT using 1,4-butanediol dispersions of ultrasmall ZnO nanoparticles (0.1 wt%) at 200 °C achieves complete depolymerization and an exceptional ~98% yield of isolated BHBT within 45 minutes [1]. Because it is the terminal product of efficient PBT solvolysis, highly pure commercial BHBT is required as an analytical reference standard (often designated as PBT Impurity 5) to quantify catalyst efficiency and recovery rates in circular economy research .

| Evidence Dimension | Catalytic glycolysis recovery yield |

| Target Compound Data | BHBT: ~98% yield from optimized PBT depolymerization |

| Comparator Or Baseline | Uncatalyzed solvolysis: Low conversion (<15%) and mixed oligomers |

| Quantified Difference | Optimized catalytic routes yield near-quantitative (98%) BHBT, establishing it as the benchmark molecule for PBT recycling. |

| Conditions | PBT glycolysis in 1,4-butanediol with 0.1 wt% ZnO nanoparticles at 200 °C for 45 min |

Laboratories developing plastic upcycling technologies must procure high-purity BHBT to calibrate analytical instruments and validate depolymerization yields.

Precursor for High-Molecular-Weight Specialty PBT

BHBT is the optimal procurement choice for direct polycondensation into specialty polybutylene terephthalate (PBT) grades. By starting with purified BHBT, manufacturers avoid the tetrahydrofuran (THF) side-reactions and stoichiometric imbalances inherent to direct TPA/BDO esterification, ensuring rapid chain growth and precise molecular weight control [1].

Aromatic Chain Extender for High-Performance Polyurethanes

In the formulation of advanced polyurethane elastomers (PUEs), BHBT replaces standard aliphatic diols as a chain extender. Its rigid aromatic ring significantly enhances the thermal stability (pushing degradation onset to ~400 °C) and mechanical hardness of the resulting polymer network, making it ideal for high-temperature industrial applications[2].

Analytical Reference Standard for Polyester Chemical Recycling

As the primary monomeric product of PBT glycolysis, highly pure BHBT (also known as PBT Impurity 5) is critical for calibrating HPLC and GC-MS equipment. Researchers developing novel depolymerization catalysts (e.g., ZnO nanoparticles or deep eutectic solvents) rely on this compound to accurately quantify monomer recovery yields and validate circular economy processes [3].

Application Fit Matrix

References

- [1] J. M. C. Cowie et al., "Syntheses, Characterizations, and Structures of a New Series of Aliphatic−Aromatic Polyesters. 1. The Poly(tetramethylene terephthalate dicarboxylates)," Macromolecules, 1998, 31, 18, 6081–6086.

- [2] Q. Zhou et al., "Directional glycolysis of waste PET using deep eutectic solvents for preparation of aromatic-based polyurethane elastomers," Green Chemistry, 2024.

- [3] X. Wang et al., "Highly Efficient Glycolysis of Polybutylene Terephthalate to Value-Added Monomers Catalyzed by 1,4-Butanediol Dispersions of Ultrasmall Zinc Oxide Nanoparticles," Industrial & Engineering Chemistry Research, 2025.

XLogP3

Wikipedia

Explore Compound Types